Cas no 100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT)
100929-65-5 structure
Product Name:D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
CAS No:100929-65-5
MF:C21H33N5O6S
MW:483.581623792648
CID:124338
PubChem ID:71308482
Update Time:2025-04-18
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Chemical and Physical Properties
Names and Identifiers
-
- D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
- d-ala-gly-phe-met-nh2
- acetic acid,(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DALA-GLY-PHE-MET-NH2
- (S)-2-((S)-2-(2-((R)-2-aminopropanamido)acetamido)-3-phenylpropanamido)-4-(methylthio)butanamide acetate
- 100929-65-5
- CS-0615726
- Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
- [des-Tyr1, D-Ala2]-Methionine enkephalinamide acetate salt, >=95% (HPLC)
- acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DTXSID20745522
- D-Ala-Gly-Phe-Met-NH2 (monoacetate)
- HY-P3555A
- des-tyr1,(D-ala2)-methionine*enkephalinamide acet
- (des-tyrosine1,D-alanine2)methionine enkephalinamide
- DES-TYR1,(D-ALA2)-METHIONINE*ENKEPHALINA MIDE ACETAT
- DES-TYR1,[D-ALA2]-METHIONINE ENKEPHALINAMIDE ACETATE SALT
-
- Inchi: 1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
- InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
- SMILES: S(C)CC[C@@H](C(N)=O)NC([C@H](CC1C=CC=CC=1)NC(CNC([C@@H](C)N)=O)=O)=O.OC(C)=O
Computed Properties
- Exact Mass: 483.21500
- Monoisotopic Mass: 483.21515496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 12
- Complexity: 600
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 219Ų
Experimental Properties
- PSA: 219.01000
- LogP: 1.56470
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk